molecular formula C16H17NO3S B4768615 N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide

Cat. No.: B4768615
M. Wt: 303.4 g/mol
InChI Key: FIDOKGRFFPBQDC-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, an ethyl group, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide is unique due to its combination of a benzodioxole ring and a thiophene carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-3-12-5-7-15(21-12)16(18)17-10(2)11-4-6-13-14(8-11)20-9-19-13/h4-8,10H,3,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDOKGRFFPBQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide
Reactant of Route 5
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide
Reactant of Route 6
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide

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